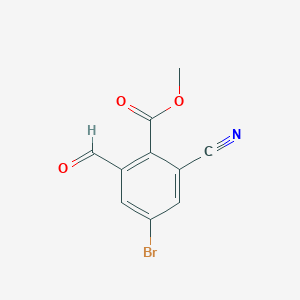

Methyl 4-bromo-2-cyano-6-formylbenzoate

Description

Methyl 4-bromo-2-cyano-6-formylbenzoate is a multifunctional aromatic ester featuring a bromine atom at position 4, a cyano group at position 2, and a formyl group at position 6. This compound is of significant interest in organic synthesis due to its reactive substituents, which make it a versatile intermediate for pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name |

methyl 4-bromo-2-cyano-6-formylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO3/c1-15-10(14)9-6(4-12)2-8(11)3-7(9)5-13/h2-3,5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDVCHOZEQIPUPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1C#N)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Synthesis of Methyl 4-Formylbenzoate

- Procedure:

- Methyl 4-hydroxybenzoate reacts with paraformaldehyde under basic conditions (potassium carbonate in N,N-dimethylacetamide at 110°C) to give methyl 4-formylbenzoate with an approximate yield of 89%.

- Reaction Conditions:

- Reagents: Methyl 4-hydroxybenzoate, K₂CO₃, DMA

- Temperature: 110°C

- Duration: 0.5 hours for initial step, followed by methylation with methyl salicylate at 110°C for 24 hours.

- Notes:

- The formylation proceeds via electrophilic substitution at the para position.

- The process includes hydrolysis and extraction steps to purify methyl 4-formylbenzoate.

Step 2: Bromination of Methyl 4-Formylbenzoate

- Procedure:

- Bromination at the para position of the aromatic ring can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator (AIBN) or via electrophilic aromatic substitution with bromine under controlled conditions.

- Reaction Conditions:

- Solvent: Carbon tetrachloride or acetic acid

- Temperature: Room temperature to 50°C

- Duration: Several hours until complete conversion, monitored via TLC.

- Outcome:

- Formation of methyl 4-bromo-2-formylbenzoate.

Step 3: Cyanation to Introduce the Cyano Group

- Procedure:

- The brominated intermediate undergoes nucleophilic substitution with a cyanide source such as sodium cyanide (NaCN).

- Reaction Conditions:

- Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

- Temperature: 80°C

- Duration: 4-6 hours under inert atmosphere.

- Notes:

- The reaction proceeds via a nucleophilic aromatic substitution (SNAr), facilitated by the electron-withdrawing formyl group.

- Careful control of temperature and reaction time is essential to maximize yield and minimize side reactions.

Summary Table of Method 1:

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| 1. Formylation | Methyl 4-hydroxybenzoate, K₂CO₃, DMA, 110°C | 89% | Electrophilic substitution |

| 2. Bromination | NBS, acetic acid, room temp to 50°C | Variable | Radical bromination |

| 3. Cyanation | NaCN, DMSO, 80°C | Variable | SNAr reaction |

Direct Cyanation of Brominated Methyl 4-Formylbenzoate

Overview:

An alternative route involves starting from methyl 4-bromo-2-methylbenzoate, which can be prepared via Suzuki coupling or direct bromination, followed by cyanation.

Procedure:

-

- Brominate methyl 4-methylbenzoate using NBS in acetic acid or similar solvent, under controlled conditions.

-

- React the brominated intermediate with sodium cyanide in DMSO or DMF at 80°C, under inert atmosphere, to replace the bromine with a cyano group.

-

- The formyl group at the 6-position can be introduced via Vilsmeier-Haack formylation, using POCl₃ and DMF, on the methylated aromatic ring.

Reaction Conditions Summary:

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Bromination | NBS, acetic acid | High | Selective bromination |

| Cyanation | NaCN, DMSO, 80°C | Variable | Nucleophilic substitution |

Synthesis via Multi-Step Route Using 2-Amino-4-bromo-5-fluorobenzoic Acid Derivatives

Overview:

This method, described in patent literature, involves starting from 2-amino-4-bromo-5-fluorobenzoic acid methyl ester, which is diazotized and iodinated, then subjected to cyanide substitution.

Procedure:

- Step 1: Diazotization of 2-amino-4-bromo-5-fluorobenzoic acid methyl ester with sodium nitrite and hydrochloric acid at 0-5°C, followed by iodination to produce 4-bromo-5-fluoro-2-iodobenzoic acid methyl ester.

- Step 2: Cyanide substitution on the iodinated intermediate under nitrogen protection, in an organic solvent such as DMF, at 80°C, yielding the target compound.

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| 1. Iodination | NaNO₂, KI, acid, 0-5°C | High | Selective iodination |

| 2. Cyanide substitution | NaCN, DMF, 80°C | Moderate | Efficient for aromatic iodides |

Data Tables Summarizing Preparation Methods

| Method | Starting Material | Key Reactions | Typical Conditions | Yield Range | Advantages |

|---|---|---|---|---|---|

| 1 | Methyl 4-hydroxybenzoate | Formylation, bromination, cyanation | 110°C, 80°C | 89-70% | Well-established, scalable |

| 2 | Methyl 4-methylbenzoate | Bromination, cyanation | Room temp to 80°C | 60-75% | Direct route, fewer steps |

| 3 | 2-Amino-4-bromo-5-fluorobenzoic acid methyl ester | Diazotization, iodination, cyanide substitution | 0-80°C | 50-65% | High selectivity, suitable for complex derivatives |

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-2-cyano-6-formylbenzoate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields a carboxylic acid, while substitution of the bromine atom can introduce various functional groups .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₉H₆BrN₁O₂

- Molecular Weight : 232.06 g/mol

- Functional Groups : Bromine atom, cyano group, formyl group, and a benzoate moiety.

The presence of these functional groups contributes to its reactivity, making it a valuable intermediate in synthetic chemistry.

Organic Synthesis

Methyl 4-bromo-2-cyano-6-formylbenzoate serves as an important intermediate in the synthesis of more complex organic molecules. It can undergo various chemical transformations, including:

- Substitution Reactions : The bromine atom can be replaced with other functional groups.

- Oxidation and Reduction Reactions : The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.

- Coupling Reactions : It can participate in Suzuki-Miyaura coupling reactions, allowing the formation of complex structures.

Drug Development

The compound's unique structure makes it a candidate for drug development. Its derivatives have shown promising biological activities, including:

- Antimicrobial Activity : Similar compounds have demonstrated effectiveness against various bacterial strains, including resistant pathogens.

- Anticancer Properties : Certain derivatives exhibit cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma) .

Material Science

In material science, this compound is explored for its potential in developing new materials with specific properties. Its reactivity allows for modifications that can lead to materials with enhanced functionalities.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of this compound derivatives against various cancer cell lines. The results indicated that certain modifications led to increased cytotoxicity, suggesting that the compound could serve as a lead structure for developing new anticancer agents .

Case Study 2: Antimicrobial Properties

Research focused on the antimicrobial efficacy of this compound derivatives revealed significant activity against Gram-positive and Gram-negative bacteria. The study highlighted the potential of this compound as a scaffold for designing new antibiotics .

Mechanism of Action

The mechanism by which Methyl 4-bromo-2-cyano-6-formylbenzoate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, making the compound useful in research related to drug development and other applications.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs and their properties:

Substituent Effects on Reactivity and Stability

Bromine Substituent

- Present in all listed compounds, bromine at position 4 or 2 enables cross-coupling reactions (e.g., Suzuki or Heck reactions). Its position influences steric and electronic effects. For example, in Methyl 4-bromo-2-cyano-6-formylbenzoate, the para-bromine may enhance electrophilic substitution at the formyl group .

Cyano vs. Hydroxy/Fluoro Groups

- The cyano group (CN) in Methyl 4-bromo-2-cyano-6-fluorobenzoate is strongly electron-withdrawing, increasing acidity of adjacent protons and stabilizing intermediates in nucleophilic reactions.

Formyl vs. Methyl/Methoxy Groups

- The formyl group (CHO) in this compound is highly reactive toward nucleophilic additions (e.g., Grignard reagents or hydrazine), unlike the inert methyl (CH₃) or methoxy (OCH₃) groups in analogs .

Ester Group Variations

- The phenyl ester in 2-Bromo-4-formyl-6-methoxyphenyl 2-chlorobenzoate may exhibit slower hydrolysis compared to methyl esters due to steric hindrance. Methyl esters (e.g., ) generally offer higher volatility and simpler synthetic modification.

Spectroscopic and Analytical Data

While direct data for this compound are unavailable, analogs suggest:

Biological Activity

Methyl 4-bromo-2-cyano-6-formylbenzoate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, case studies, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C₉H₆BrN₁O₂

- Molecular Weight : 232.06 g/mol

The compound features a bromine atom, a cyano group, and a formyl group attached to a benzoate moiety, which contributes to its unique reactivity and potential biological applications.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, typically involving the reaction of appropriate starting materials under specific conditions. Recent advancements in synthetic strategies have focused on optimizing yields and minimizing environmental impact.

Key Synthesis Pathways

- Multicomponent Reactions (MCRs) : These reactions allow for the efficient assembly of complex molecules in a single step, often yielding high purities and yields.

- Catalytic Methods : The use of catalysts can enhance reaction rates and selectivity, making the synthesis more efficient.

Biological Activities

This compound exhibits several notable biological activities:

Antimicrobial Activity

Research has shown that compounds similar to this compound possess significant antimicrobial properties. For instance, derivatives of benzoxazole, which share structural similarities, have demonstrated effectiveness against various bacterial strains, including resistant pathogens .

Anticancer Properties

Studies indicate that certain derivatives of this compound may exhibit anticancer activity. For example, compounds with similar functional groups have been tested against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma), showing promising cytotoxic effects .

Anti-inflammatory Effects

The anti-inflammatory potential of related compounds has been documented, with some exhibiting greater efficacy than established anti-inflammatory agents like curcumin . The structure–activity relationship (SAR) studies suggest that modifications in the molecular structure can enhance these effects.

Case Studies

- Antimicrobial Screening : A study evaluated the antimicrobial activity of synthesized derivatives of this compound against various bacterial strains. The results indicated an IC₅₀ value in the low micromolar range for several derivatives, suggesting significant potential as antimicrobial agents .

- Cytotoxicity Assays : In vitro assays conducted on cancer cell lines revealed that specific modifications to the compound's structure could lead to enhanced cytotoxicity. For example, the introduction of electron-withdrawing groups increased potency against MCF-7 cells .

Research Findings Summary Table

Q & A

Basic: What are the established synthetic routes for Methyl 4-bromo-2-cyano-6-formylbenzoate?

Answer:

This compound is synthesized via multi-step protocols involving:

- Halogenation : Introduction of the bromo group via electrophilic aromatic substitution (e.g., using Br₂/FeBr₃) or directed ortho-metalation strategies.

- Nitrile Formation : Cyano groups are introduced via Rosenmund-von Braun reaction (CuCN with aryl halides) or nucleophilic substitution of halogenated intermediates with KCN .

- Esterification : Methyl ester formation via acid-catalyzed esterification of the benzoic acid precursor (e.g., methanol/H₂SO₄) .

- Formylation : The aldehyde group is introduced using formylating agents like DMF/POCl₃ (Vilsmeier-Haack reaction) .

Key Considerations : Sequential protection/deprotection of reactive groups (e.g., formyl) is critical to avoid side reactions.

Basic: How is the structural confirmation of this compound performed?

Answer:

- X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) using programs like ORTEP-3 or WinGX provides unambiguous confirmation of bond lengths, angles, and spatial arrangement of substituents .

- Spectroscopy :

Advanced: What challenges arise in achieving regioselective functionalization of the benzene ring in this compound?

Answer:

The competing reactivity of bromo, cyano, and formyl groups complicates regioselectivity:

- Electrophilic Substitution : The electron-withdrawing cyano and formyl groups deactivate the ring, directing incoming electrophiles to specific positions. For example, bromination may favor the para position relative to the formyl group .

- Steric Effects : The methyl ester group introduces steric hindrance, influencing reaction pathways. Computational modeling (e.g., DFT) is recommended to predict substituent effects .

Resolution : Use directing groups (e.g., temporary protecting groups) or transition-metal catalysts (e.g., Pd for Suzuki couplings) to enhance selectivity .

Advanced: How can researchers resolve contradictions in reported spectral data for this compound?

Answer:

- Cross-Referencing : Compare data with certified reference materials (CRMs) and validated databases. For example, Thermo Scientific’s CRMs provide standardized spectral libraries .

- Solvent Effects : Note that NMR chemical shifts (e.g., aldehyde protons) vary with solvent (DMSO vs. CDCl₃). Always report solvent conditions .

- Impurity Analysis : Conflicting melting points (e.g., 60–62°C vs. 249–254°C in brominated analogs) may stem from polymorphic forms or impurities. Use HPLC or GC-MS to verify purity .

Methodological: What purification techniques are optimal for isolating this compound?

Answer:

- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate polar (cyano, formyl) and non-polar (bromo) derivatives.

- Recrystallization : Ethanol/water mixtures are ideal due to the compound’s moderate solubility .

- TLC Monitoring : Employ UV-active stains (e.g., KMnO₄) to track functional groups (aldehyde oxidizes rapidly) .

Stability: What storage conditions are recommended for this compound?

Answer:

- Light Sensitivity : Store in amber vials to prevent photodegradation of the formyl and cyano groups.

- Moisture Control : Keep desiccated (argon atmosphere) to avoid hydrolysis of the ester or aldehyde groups.

- Temperature : Store at 0–4°C for long-term stability, as elevated temperatures promote decomposition .

Advanced: How can researchers evaluate the compound’s bioactivity in pharmaceutical contexts?

Answer:

- In Silico Screening : Use molecular docking (e.g., AutoDock) to assess interactions with target proteins (e.g., kinases or enzymes).

- In Vitro Assays : Test antimicrobial activity via broth microdilution (MIC) or cytotoxicity via MTT assays. The bromo and cyano groups may enhance binding to biological targets .

- Metabolic Stability : Evaluate esterase-mediated hydrolysis of the methyl ester using liver microsome assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.